molecular formula C4H8N2 B162648 3-Methyl-4,5-dihydro-1H-pyrazole CAS No. 1911-30-4

3-Methyl-4,5-dihydro-1H-pyrazole

Cat. No. B162648
CAS RN: 1911-30-4
M. Wt: 84.12 g/mol
InChI Key: MWCHLFKQTXSQJV-UHFFFAOYSA-N
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Description

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The term “Pyrazole” was initially discovered by Ludwig Knorr in 1883 . Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes . The synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines has been reported .


Molecular Structure Analysis

The molecular structure of 3-Methyl-4,5-dihydro-1H-pyrazole is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-4,5-dihydro-1H-pyrazole can vary depending on the specific derivative. For example, one derivative was reported as beige crystals with a melting point of 198–200 °C .

Scientific Research Applications

Structural Analysis and Applications

  • Structural Characterization : 5-trihalomethyl-4,5-dihydro-1H-pyrazole derivatives, including those with a 3-methyl group, have been structurally characterized to understand their potential as novel analgesic agents. X-ray diffractometry revealed the molecular packing stabilized by hydrogen bonds, with the pyrazole rings appearing almost planar (Machado et al., 2009).

  • X-Ray Crystal Structure Studies : Novel pyrazole derivatives, including those with a 3-methyl group, have been synthesized and characterized, with their structures confirmed by X-ray diffraction. These studies are crucial for understanding the molecular conformation and interactions within these compounds (Kumara et al., 2018).

Synthesis and Optimization

  • Derivative Synthesis : Research into the synthesis of 3-phenyl-1H-pyrazole derivatives, which are intermediates for biologically active compounds, has shown the importance of optimizing synthetic methods for industrial production (Liu et al., 2017).

  • Green Chemistry Approach : The synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) using cellulose sulfuric acid demonstrates an environmentally friendly and cost-effective approach in green chemistry (Mosaddegh et al., 2010).

Biological and Pharmacological Studies

  • Antitubercular Activity : Novel 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives have been synthesized and evaluated for antitubercular activity, demonstrating significant results against Mycobacterium tuberculosis (Alegaon et al., 2014).

  • Antimicrobial and Antioxidant Activity : Tetra substituted pyrazolines, including 3-methyl variants, have been evaluated for their antimicrobial and antioxidant activities, providing insights into their potential pharmacological applications (Govindaraju et al., 2012).

Miscellaneous Applications

  • Corrosion Inhibition : Pyrazole derivatives, including 3-methyl-4,5-dihydro-1H-pyrazole, have been synthesized and shown to have inhibitory activity against the corrosion of mild steel in hydrochloric acid, indicating their potential use in industrial applications (Chadli et al., 2020).

Safety And Hazards

The safety data sheet for 3-Methyl-4,5-dihydro-1H-pyrazole suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment and ensuring adequate ventilation .

Future Directions

Pyrazoles have garnered substantial interest from researchers due to their diverse biological activities and significant importance in research and applications . The aim of future research is to offer a comprehensive overview of the published research related to the synthesis of pyrazole derivatives, encompassing a discussion of diverse methods for accessing the pyrazole moiety .

properties

IUPAC Name

3-methyl-4,5-dihydro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2/c1-4-2-3-5-6-4/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCHLFKQTXSQJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80339724
Record name 3-Methyl-4,5-dihydro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4,5-dihydro-1H-pyrazole

CAS RN

1911-30-4
Record name 3-Methyl-4,5-dihydro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 100 g of 3-methyl-2-pyrazoline and 64 g of NaBr in 3,000 g of methanol was electrolysed with 2 F/mol of 3-methyl-2-pyrazoline at a current density of 6.8 A/dm2 at a temperature of 20° C. Customary working up of the electrolysed mixture and fractional distillation gave 24.5 g of 3-methyl-2-pyrazoline and 29.5 g of 3-methylpyrazole (boiling point 127°-131° C./98 mbar). This corresponds to a conversion of 75%, a yield of 30% and a selectivity of 40%.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
64 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-4,5-dihydro-1H-pyrazole
Reactant of Route 2
3-Methyl-4,5-dihydro-1H-pyrazole
Reactant of Route 3
3-Methyl-4,5-dihydro-1H-pyrazole

Citations

For This Compound
54
Citations
K Karrouchi, S Mortada, N Issaoui… - Journal of Molecular …, 2022 - Elsevier
In this work, a novel pyrazole derivative, ethyl 5-hydroxy-1-isonicotinoyl-3-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate (EIMPC) has been synthesized by condensation of ethyl 2,4-…
Number of citations: 9 www.sciencedirect.com
NM Hosny, A Belal, R Motawea, MA Hussien… - Journal of Molecular …, 2021 - Elsevier
A new ligand N-benzyl-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4-carbothioamide (H 2 L) and some of its divalent metal complexes were synthesized. Elemental analyses, mass …
Number of citations: 11 www.sciencedirect.com
Z Baktır, M Akkurt, S Samshuddin… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title molecule, C16H12F2N2O, the pyrazole ring adopts a slight envelope conformation with the methylene C atom deviating by 0.114 (3) Å from the mean plane of the other four …
Number of citations: 32 scripts.iucr.org
AP Molchanov, AV Stepakov, VM Boitsov… - Russian journal of …, 2002 - Springer
Esters of 4-R-4,5-dihydro-1H-pyrazole-3,5,5-tricarboxylic acids with chlorine yield esters of 4-R-5-chloro-4,5-dihydro-3H-pyrazole-3,3,5-tricarboxylic acids that at thermolysis provide the …
Number of citations: 5 link.springer.com
MAP Martins, PH Beck, DN Moreira… - Journal of …, 2010 - Wiley Online Library
An efficient microwave‐assisted synthesis of 1‐carboxymethyl‐5‐trifluoromethyl‐5‐hydroxy‐4,5‐dihydro‐1H‐pyrazoles from the cyclocondensation reaction between enones [CF 3 C(O)…
Number of citations: 16 onlinelibrary.wiley.com
P Cui, XL Li - Acta Crystallographica Section E: Structure Reports …, 2010 - scripts.iucr.org
In the title compound, C11H12N2O2, the dihydropyrazole and benzene rings are oriented at a dihedral angle of 68.35 (5). The dihydropyrazole ring is planar, with a mean deviation …
Number of citations: 1 scripts.iucr.org
L Buriol, CP Frizzo, MRB Marzari… - Journal of the Brazilian …, 2010 - SciELO Brasil
SciELO - Brasil - Pyrazole synthesis under microwave irradiation and solvent-free conditions Pyrazole synthesis under microwave irradiation and solvent-free conditions Brasil Lista …
Number of citations: 36 www.scielo.br
NA Danilkina, LE Mikhaylov, BA Ivin - Chemistry of Heterocyclic …, 2011 - Springer
The reactions of dimethyl acetylenecarboxylate with 3,4,5,6-tetrahydro-2H-1,2,4-triazepine-3-thiones and 4,5-dihydro-1H-pyrazole-1-carbothioamides are convenient methods for the …
Number of citations: 18 link.springer.com
YB Koptelov, SP Saik - Russian journal of organic chemistry, 2006 - Springer
Thermally induced opening of the diaziridine ring in 6-aryl-2-methyl-1,5-diazabicyclo[3.1.0]-hexanes at the carbon-nitrogen bond is characterized by low regioselectivity; isomerization …
Number of citations: 9 link.springer.com
MA Nazarov, IA Tolmacheva, DV Eroshenko… - Chemistry of …, 2020 - Springer
α,β-Unsaturated lupane and 19β,28-epoxy-18α-oleanane aldehydes were used in the synthesis of triterpenoids bearing substituted 1,2-azole moieties (1-acetyl-3-methyl-4,5-dihydro-1H…
Number of citations: 6 link.springer.com

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